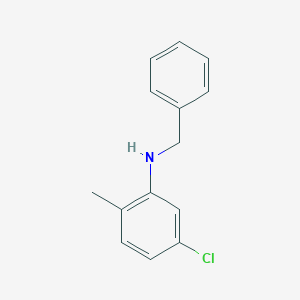

N-Benzyl-5-chloro-2-methylaniline

Description

Synthesis via Reductive Amination

Reductive amination is a highly effective method for forming C-N bonds and is considered a greener alternative to direct alkylation. acsgcipr.org This process involves the reaction of an amine with a carbonyl compound, in this case, 5-chloro-2-methylaniline (B43014) and benzaldehyde (B42025), to form an intermediate imine. This imine is then reduced in situ to the desired secondary amine, N-Benzyl-5-chloro-2-methylaniline.

The reaction is typically performed as a one-pot synthesis. A variety of reducing agents can be employed, with the choice depending on the specific requirements for selectivity and reaction conditions. Common reducing agents include sodium borohydride (B1222165) derivatives like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), as well as catalytic hydrogenation (H₂ gas with a metal catalyst). acsgcipr.orgorganic-chemistry.org The use of a mild acid catalyst can sometimes accelerate the initial imine formation. acsgcipr.org This method is widely applicable to a range of aldehydes and anilines. organic-chemistry.org

Table 1: Illustrative Reaction Conditions for Reductive Amination

| Precursors | Reducing Agent | Catalyst/Additive | Solvent | Temperature | Typical Yield |

|---|---|---|---|---|---|

| 5-chloro-2-methylaniline, Benzaldehyde | NaBH(OAc)₃ | None | Dichloroethane (DCE) | Room Temp. | High |

| 5-chloro-2-methylaniline, Benzaldehyde | H₂ | Pd/C or PtO₂ | Ethanol/Methanol | Room Temp. | High |

| 5-chloro-2-methylaniline, Benzaldehyde | Phenylsilane (PhSiH₃) | [RuCl₂(p-cymene)]₂ | Toluene (B28343) | Elevated | Good |

Synthesis via Direct N-Alkylation

Direct N-alkylation involves the reaction of 5-chloro-2-methylaniline with a benzyl (B1604629) halide, typically benzyl chloride. This is a classic nucleophilic substitution reaction where the amine's nitrogen atom attacks the electrophilic benzylic carbon. The reaction requires a base to neutralize the hydrogen halide (HCl) that is formed as a byproduct. Common bases include inorganic salts like sodium carbonate or potassium carbonate, or tertiary amines like triethylamine. google.com

While straightforward, this method can suffer from a lack of selectivity, as the secondary amine product can undergo a second alkylation to form a tertiary amine (N,N-dibenzyl-5-chloro-2-methylaniline). Using a molar excess of the starting aniline (B41778) can help to minimize this over-alkylation. orgsyn.org Phase-transfer catalysts can also be employed to facilitate the reaction between the organic reactants and an inorganic base. google.com

Table 2: Illustrative Reaction Conditions for Direct N-Alkylation

| Precursors | Base | Catalyst | Solvent | Temperature | Potential Issues |

|---|---|---|---|---|---|

| 5-chloro-2-methylaniline, Benzyl chloride | Na₂CO₃ / K₂CO₃ | None | Acetonitrile / DMF | Elevated | Over-alkylation |

| 5-chloro-2-methylaniline, Benzyl chloride | Triethylamine | None | Toluene | Elevated | Over-alkylation |

| 5-chloro-2-methylaniline, Benzyl chloride | Na₂CO₃ | Phase-Transfer Catalyst (e.g., TBAB) | Toluene/Water | Elevated | Improved reactivity |

Synthesis via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds. wikipedia.orgorganic-chemistry.org This method allows for the coupling of an aryl halide or triflate with an amine. To synthesize this compound, this could involve reacting benzylamine (B48309) with a suitable aryl halide like 2-bromo-4-chlorotoluene (B1197611) or 2-chloro-4-chlorotoluene.

The reaction requires three key components: a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine (B1218219) ligand, and a base (typically a sterically hindered alkoxide like sodium tert-butoxide, NaOt-Bu). wikipedia.org The choice of ligand is critical to the reaction's success. Bulky, electron-rich phosphine ligands, often referred to as "Buchwald ligands" (e.g., XPhos, SPhos), are highly effective at promoting the catalytic cycle, which involves oxidative addition, ligand exchange, and reductive elimination. youtube.com This method offers excellent functional group tolerance and generally provides high yields. wikipedia.org

Table 3: Illustrative Catalyst Systems for Buchwald-Hartwig Amination

| Aryl Halide | Amine | Palladium Precatalyst | Ligand | Base | Solvent |

|---|---|---|---|---|---|

| 2-Bromo-4-chlorotoluene | Benzylamine | Pd(OAc)₂ | XPhos | NaOt-Bu | Toluene |

| 2-Bromo-4-chlorotoluene | Benzylamine | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene |

| 2-Chloro-4-chlorotoluene | Benzylamine | Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane |

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-5-chloro-2-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN/c1-11-7-8-13(15)9-14(11)16-10-12-5-3-2-4-6-12/h2-9,16H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYSCIEUYCPKLLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Green Chemistry Principles in the Synthesis of N Benzyl 5 Chloro 2 Methylaniline

Greener Solvents and Reaction Conditions

A key focus of green chemistry is the replacement of hazardous solvents. acs.org For the Buchwald-Hartwig amination, traditional solvents like toluene (B28343) and 1,4-dioxane (B91453) pose environmental and health risks. acsgcipr.org Research has shown that greener solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and methyl tert-butyl ether (MTBE) can be effective replacements. acs.orgnsf.govacs.org Furthermore, catalytic systems have been developed that allow Buchwald-Hartwig reactions to be performed in water using micellar technology, which significantly improves the environmental factor (E-factor) of the process. rsc.org

For reductive amination, performing the reaction under solvent-free conditions or in water are green alternatives. organic-chemistry.orgresearchgate.net Solvent-free reactions, sometimes achieved by grinding solid reactants together, can lead to quantitative yields and eliminate waste from solvents entirely. researchgate.net

Alternative Catalysts and Reagents

The choice of reagents and catalysts has a significant impact on the greenness of a synthesis.

Reductive Amination: While borohydride (B1222165) reagents are effective, they are often used in stoichiometric amounts. A greener approach is catalytic transfer hydrogenation, which uses molecular hydrogen (H₂) as the reductant, producing only water as a byproduct. rsc.org Inexpensive and more abundant metal catalysts based on copper or iron are being developed as alternatives to precious metal catalysts like palladium or platinum. rsc.org For instance, Cu(OAc)₂ has been used to catalyze the reductive amination of ketones with anilines using H₂. rsc.org

Buchwald-Hartwig Amination: The reliance on palladium, a precious and costly metal, is a drawback. acsgcipr.org Research is ongoing to develop catalytic systems based on more earth-abundant and less toxic metals like copper and nickel. acsgcipr.org

Atom Economy: Reductive amination is often considered a greener pathway than direct alkylation because it avoids the use of potentially genotoxic alkyl halides and has better atom economy, as the main byproduct is water. acsgcipr.org One-pot procedures, such as the direct reductive amination of a nitroarene precursor, further enhance efficiency by combining multiple steps (nitro reduction, condensation, and imine reduction) into a single process, reducing purification steps and solvent usage. rsc.org

Computational Chemistry and Theoretical Investigations of N Benzyl 5 Chloro 2 Methylaniline

Quantum Chemical Calculations: Density Functional Theory (DFT) Approaches

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a prominent tool for predicting molecular properties and is often employed in the study of substituted anilines and related compounds.

The accuracy of DFT calculations is highly dependent on the choice of the basis set and the exchange-correlation functional. For molecules like N-benzylaniline and its derivatives, a common and effective combination is the B3LYP functional with a 6-311++G(d,p) basis set. researchgate.netresearchgate.net

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a hybrid exchange-correlation functional that combines the exact Hartree-Fock exchange with DFT exchange and correlation. It is widely used for its balance of accuracy and computational cost in organic molecule calculations. researchgate.net

6-311++G(d,p): This is a Pople-style basis set. The "6-311" indicates a triple-zeta valence basis set, providing a more accurate description of the valence electrons. The "++G" signifies the addition of diffuse functions on both heavy atoms and hydrogen atoms, which are crucial for describing anions and weak interactions. The "(d,p)" denotes the inclusion of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), allowing for more flexibility in describing the shape of the electron density and accurately representing bonding. researchgate.netresearchgate.net

This combination has been demonstrated to provide reliable results for the geometric and electronic properties of N-benzylaniline. researchgate.net

A fundamental step in computational chemistry is to find the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. This is achieved through a process called geometry optimization. Starting from an initial guess of the molecular structure, the DFT calculations iteratively adjust the atomic coordinates to minimize the total energy of the system. The point at which the energy is minimized corresponds to the optimized geometry on the potential energy surface.

For N-benzylaniline, DFT calculations with the B3LYP/6-311++G(d,p) method have been used to determine its optimized geometrical parameters, such as bond lengths and angles. researchgate.net These theoretical values can be compared with experimental data, for instance from X-ray diffraction, to validate the computational model.

Table 1: Comparison of Selected Optimized and Experimental Geometrical Parameters for N-benzylaniline

| Parameter | Bond/Angle | Optimized (B3LYP/6-311++G(d,p)) | Experimental (XRD) |

|---|---|---|---|

| Bond Length (Å) | C1-N7 | 1.403 | 1.405 |

| N7-C8 | 1.452 | 1.454 | |

| C8-C9 | 1.508 | 1.510 | |

| Bond Angle (°) | C1-N7-C8 | 122.9 | 122.5 |

| N7-C8-C9 | 112.5 | 112.1 |

Data derived from studies on N-benzylaniline and presented here for illustrative purposes. researchgate.net

Electronic Structure Analysis and Reactivity Descriptors

Once the optimized geometry is obtained, a wealth of information about the molecule's electronic properties and reactivity can be extracted.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity. thaiscience.info

A small HOMO-LUMO gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For N-benzylaniline, the HOMO is primarily located on the aniline (B41778) ring, while the LUMO is distributed over the benzyl (B1604629) ring. This indicates that upon electronic excitation, a charge transfer occurs from the aniline moiety to the benzyl moiety. researchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies for N-benzylaniline

| Parameter | Energy (eV) |

|---|---|

| HOMO | -5.24 |

| LUMO | -0.35 |

| Energy Gap (ΔE) | 4.89 |

Calculated using B3LYP/6-311++G(d,p) for N-benzylaniline. researchgate.net

Natural Bond Orbital (NBO) analysis is a technique used to study intramolecular interactions, such as charge delocalization and hyperconjugation. It examines the interactions between filled "donor" NBOs and empty "acceptor" NBOs. The strength of these interactions is quantified by the second-order perturbation energy, E(2). researchgate.net

In N-benzylaniline, NBO analysis reveals significant delocalization of the nitrogen lone pair (LP(1) N7) into the antibonding π* orbitals of the aniline ring (π(C1-C2) and π(C5-C6)). This interaction, which stabilizes the molecule, is characteristic of the resonance effect in aniline and its derivatives. The analysis also quantifies the charge transfer within the molecule, providing insights into its electronic structure. researchgate.net

The Molecular Electrostatic Potential Surface (MESP) is a visual representation of the charge distribution around a molecule. It is mapped onto the electron density surface and color-coded to indicate different potential regions. MESP is an invaluable tool for identifying the sites susceptible to electrophilic and nucleophilic attack. nih.gov

Negative Regions (Red/Yellow): These areas have an excess of electrons and are indicative of sites prone to electrophilic attack. In N-benzylaniline, the most negative potential is located around the nitrogen atom, making it a primary site for interaction with electrophiles. researchgate.net

Positive Regions (Blue): These areas are electron-deficient and are susceptible to nucleophilic attack. The hydrogen atoms of the N-H group and the aromatic rings typically show positive potential. nih.gov

By analyzing the MESP of N-benzylaniline, one can predict how it, and by extension, a substituted derivative like N-Benzyl-5-chloro-2-methylaniline, would interact with other reagents. researchgate.net

Computational and Theoretical Investigations of this compound

Due to a lack of available scientific literature and research data specifically on the chemical compound "this compound," a detailed analysis of its computational chemistry and theoretical investigations as per the requested outline cannot be provided.

Extensive searches for scholarly articles, and data in chemical databases have not yielded specific information regarding the vibrational frequency calculations, spectroscopic correlation, thermochemical parameters, stability predictions, or molecular dynamics simulations for this compound.

While general principles of computational chemistry and theoretical analysis could be applied to hypothesize the properties of this molecule, such an exercise would be speculative and would not meet the requirement for scientifically accurate and research-based content. The foundation of a scientifically sound article rests on previously published and peer-reviewed research, which is currently unavailable for this specific compound.

Information is available for related compounds such as 5-Chloro-2-methylaniline (B43014) and N-benzylaniline. nih.govresearchgate.net For instance, studies on N-benzylaniline have utilized Density Functional Theory (DFT) with specific basis sets to analyze its molecular structure, vibrational spectra, and other properties. researchgate.net Similarly, experimental and computed properties for 5-Chloro-2-methylaniline are documented in various chemical databases. nih.govsigmaaldrich.commerckmillipore.comchemicalbook.com However, this information cannot be directly extrapolated to this compound due to the significant structural and electronic differences introduced by the benzyl group.

Without dedicated theoretical studies on this compound, any attempt to generate the requested in-depth article would be unfounded. Further research and publication of data on this specific compound are required before a comprehensive and accurate scientific article can be written.

Chemical Reactivity and Derivatization Pathways of N Benzyl 5 Chloro 2 Methylaniline

Electrophilic Aromatic Substitution Reactions on the Aniline (B41778) and Benzyl (B1604629) Moieties

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. In N-Benzyl-5-chloro-2-methylaniline, both the aniline and the benzyl rings can potentially undergo EAS, though their relative reactivities differ significantly.

The aniline ring is highly activated towards electrophilic attack due to the electron-donating nature of the secondary amine group (-NH-). The nitrogen's lone pair of electrons delocalizes into the benzene (B151609) ring, increasing the electron density, particularly at the ortho and para positions. byjus.comstackexchange.com The methyl group at the 2-position is also an activating, ortho-, para-directing group. Conversely, the chlorine atom at the 5-position is a deactivating but ortho-, para-directing group due to the competing effects of its inductive electron withdrawal and resonance electron donation.

Considering the directing effects of the substituents on the aniline ring of this compound:

The secondary amine group directs ortho and para. The para position (C4) is already substituted with a methyl group (relative to the amine), and one ortho position (C6) is sterically hindered by the adjacent benzylamino group. The other ortho position (C2) is substituted with a methyl group.

The methyl group at C2 directs ortho and para. Its para position is C5 (substituted with chlorine), and its ortho position is C3.

The chloro group at C5 directs ortho and para. Its ortho positions are C4 and C6.

The combined influence of these groups suggests that electrophilic substitution will preferentially occur at the positions most activated and sterically accessible. The primary sites for electrophilic attack on the aniline ring would be the C4 and C6 positions, though steric hindrance at C6 might be a limiting factor.

In contrast, the benzyl ring is generally less reactive towards EAS than the highly activated aniline ring. Typical electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. byjus.com However, the strong basicity of the aniline nitrogen can lead to complications, particularly in Friedel-Crafts reactions where the Lewis acid catalyst can form a complex with the amine, deactivating the ring. byjus.com To achieve selective substitution on the aniline ring, it is often necessary to first protect the amine functionality, for instance, through acetylation. stackexchange.com

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions on the aromatic rings of this compound are generally challenging due to the electron-rich nature of the benzene rings. However, the presence of the chloro substituent on the aniline ring provides a potential site for nucleophilic aromatic substitution (SNAr). For an SNAr reaction to proceed, the aromatic ring typically needs to be activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. In this molecule, the chloro group is not in a highly activated position for SNAr.

Nucleophilic substitution could also theoretically occur at the benzylic carbon. The benzyl group can be a target for nucleophiles if a suitable leaving group is present on the benzylic carbon. rsc.org However, in the parent molecule, this is not a typical reaction pathway without prior functionalization.

Another possibility involves the secondary amine acting as a nucleophile. For instance, this compound can react with alkyl halides in a nucleophilic substitution reaction to form a tertiary amine. byjus.com

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound is a suitable substrate for several such transformations.

The Suzuki-Miyaura coupling reaction, which typically employs a palladium catalyst to couple an organohalide with an organoboron compound, is a highly versatile method for forming C-C bonds. nih.govyoutube.com The chloro-substituent on the aniline ring of this compound can serve as the halide component in a Suzuki-Miyaura coupling. rsc.org This would allow for the introduction of a wide variety of aryl, heteroaryl, vinyl, or alkyl groups at the C5 position of the aniline ring.

The general scheme for a Suzuki-Miyaura coupling of this compound would be:

This compound + R-B(OR')2 --(Pd catalyst, Base)--> N-Benzyl-5-R-2-methylaniline

Where R can be a variety of organic moieties and B(OR')2 represents a boronic acid or boronic ester. The choice of palladium catalyst, ligand, and base is crucial for the success of the reaction and depends on the specific coupling partners. nih.govyoutube.com

C-H activation has emerged as a powerful strategy for the direct functionalization of C-H bonds, offering a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.gov In this compound, there are several C-H bonds that could potentially be targeted for functionalization, including those on both aromatic rings and the methyl group.

Directed C-H activation, where a directing group guides the metal catalyst to a specific C-H bond, is a common approach. The secondary amine functionality in this compound could potentially act as a directing group, facilitating the functionalization of the ortho-C-H bonds on the aniline or benzyl rings. The development of specific catalysts is key to achieving high selectivity in such transformations.

Reactions Involving the Secondary Amine Functionality

The secondary amine group is a key reactive center in this compound, readily undergoing reactions such as acylation and sulfonylation.

N-acylation is the process of introducing an acyl group (-C(O)R) onto the nitrogen atom of the amine. This is a common and important transformation in organic synthesis. tandfonline.comresearchgate.net this compound can be readily acylated using various acylating agents such as acyl chlorides, acid anhydrides, or carboxylic acids in the presence of a coupling agent. researchgate.netnih.govacs.org The resulting N-acylated product is an amide. The presence of electron-withdrawing groups on the aniline ring, like the chloro group, can slow down the rate of acylation compared to unsubstituted anilines. tandfonline.com

Table 1: Examples of N-Acylation and N-Sulfonylation Reactions

| Reagent | Product Type | General Reaction |

|---|---|---|

| Acyl Chloride (RCOCl) | Amide | This compound + RCOCl → N-acyl-N-benzyl-5-chloro-2-methylaniline + HCl |

| Acid Anhydride ((RCO)2O) | Amide | This compound + (RCO)2O → N-acyl-N-benzyl-5-chloro-2-methylaniline + RCOOH |

Similarly, N-sulfonylation involves the reaction of the amine with a sulfonyl chloride (RSO2Cl) to form a sulfonamide. This reaction is analogous to N-acylation and is a common way to protect amines or to introduce sulfonyl groups for various applications.

These reactions are generally high-yielding and provide a straightforward pathway to a wide range of derivatives of this compound with modified electronic and steric properties at the nitrogen center.

Oxidation Reactions and Nitroso Derivatives

The secondary amine and the benzylic methylene (B1212753) bridge in this compound are susceptible to oxidation under various conditions. Furthermore, the secondary amine can be readily converted into its N-nitroso derivative.

Oxidation Reactions

The oxidation of N-benzylanilines can proceed via different pathways, primarily targeting the nitrogen atom and the benzylic carbon. Research on analogous N-benzyl-4-substituted anilines has shown that microsomal N- and C-oxidation occurs, leading to products such as aryl nitrones and N-hydroxy derivatives, alongside N-debenzylation. nih.gov For instance, the microsomal metabolism of N-benzyl-4-chloroaniline, a structurally related compound, has been shown to yield the corresponding N-hydroxy derivative. nih.gov

Another significant oxidation pathway for N-benzylanilines involves the conversion to imines (specifically benzylideneanilines). Studies have detailed the mechanism of oxidation of N-benzylanilines using reagents like iodine, chlorine, bromine, or t-butyl hypochlorite (B82951) in an alkaline methanolic solution. rsc.org This reaction is proposed to proceed through a rate-determining attack of the hypohalite on both the amine nitrogen and a benzylic proton, leading to an N-α-halogenobenzylaniline intermediate, which then undergoes dehydrohalogenation to form the benzylideneaniline. rsc.org

| Oxidizing Agent | Potential Product(s) | Reaction Type | Supporting Evidence |

| Microsomal Enzymes | N-hydroxy-N-benzyl-5-chloro-2-methylaniline, 5-Chloro-2-methylphenyl nitrone, N-debenzylation products | N-oxidation, C-oxidation | Inferred from studies on N-benzyl-4-substituted anilines. nih.gov |

| I2/MeOH, OH- | N-(5-chloro-2-methylphenyl)benzenecarboximidoyl chloride | Oxidation to Imine | Based on the oxidation of N-benzylanilines to benzylideneanilines. rsc.org |

| H2O2 | 5-Chloro-2-methylphenyl nitrone, N-oxides | Oxidation | General reaction for oxidation of benzyl amines. researchgate.net |

Nitroso Derivatives

The formation of N-nitroso compounds is a characteristic reaction of secondary amines upon treatment with a nitrosating agent, such as nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) or nitric oxide. This reaction is generally efficient and provides a direct pathway to N-nitroso-N-benzyl-5-chloro-2-methylaniline. The synthesis of N-nitroso derivatives from N-benzylated amines is a well-established transformation. wikipedia.orggoogle.com For example, the synthesis of the drug Benzydamine involves the reaction of an N-benzyl derivative of methyl anthranilate with nitrous acid to form the corresponding N-nitroso compound. wikipedia.org

| Reagent | Product | Reaction Type | Supporting Evidence |

| NaNO2 / HCl | N-nitroso-N-benzyl-5-chloro-2-methylaniline | N-Nitrosation | General reaction for secondary amines. learncbse.in |

| Nitric Oxide (NO) | N-nitroso-N-benzyl-5-chloro-2-methylaniline | N-Nitrosation | Alternative method for preparing nitrosamines from secondary amines. google.com |

Selective Functional Group Transformations

The structure of this compound offers several sites for selective chemical modification, allowing for the synthesis of a variety of derivatives. These transformations can target the secondary amine, the aromatic rings, or the benzylic position.

The secondary amine functionality can undergo acylation reactions. For instance, it can react with acyl chlorides or anhydrides to form the corresponding amides. This transformation is a common strategy to protect the amino group or to introduce new functionalities. Recent studies have shown the feasibility of amide bond formation with electron-deficient anilines, such as 4-chloro-N-methylaniline, using coupling reagents. acs.org

Transformations involving the aromatic rings, such as further electrophilic aromatic substitution, are also conceivable. The directing effects of the substituents (the N-benzylamino group being ortho-, para-directing and the chloro and methyl groups having their own directing influences) would govern the position of any new substituent. However, the presence of the activating amino group can sometimes lead to multiple products and may require protective strategies for selective transformations.

The benzylic position, while susceptible to oxidation as previously mentioned, can also be a site for other reactions. For example, under certain catalytic conditions, benzylic C-H bonds can be functionalized. organic-chemistry.org

| Functional Group | Reagent/Condition | Transformation | Potential Product | Supporting Evidence |

| Secondary Amine | Acyl Chloride (e.g., Acetyl Chloride) | N-Acylation | N-acetyl-N-benzyl-5-chloro-2-methylaniline | General reactivity of secondary amines. learncbse.in |

| Secondary Amine | Carboxylic Acid / Coupling Agent (e.g., DAST) | Amide Formation | Corresponding amide derivative | Inferred from reactions on structurally similar amines. acs.org |

| Aromatic Ring (Aniline) | Electrophile (e.g., Br2) | Electrophilic Aromatic Substitution | Brominated derivative of this compound | General reactivity of substituted anilines. |

| Benzylic Position | Catalytic System | C-H Functionalization | Further substituted derivatives at the benzylic carbon | Based on modern organic synthesis methods. organic-chemistry.org |

Potential Applications in Advanced Chemical Materials and Synthetic Building Blocks

Role as a Versatile Intermediate in Organic Synthesis

The utility of N-Benzyl-5-chloro-2-methylaniline in organic synthesis stems from its identity as a multi-functionalized building block. Aniline (B41778) derivatives possessing arylmethyl substituents at the ortho position are recognized as valuable building blocks in synthetic chemistry beilstein-journals.org. The reactivity of the compound can be directed at several sites: the secondary amine, the substituted benzene (B151609) ring, or the benzyl (B1604629) group. This versatility allows chemists to employ it in a wide array of chemical transformations to generate diverse and complex molecules.

The parent compound, 5-chloro-2-methylaniline (B43014), is a well-established and important intermediate in the chemical, pharmaceutical, pesticide, and dye industries guidechem.comchemicalbull.com. The addition of the N-benzyl group to this core structure introduces further synthetic possibilities, including modifications to the amine's reactivity and the potential for debenzylation to unmask the primary amine at a later synthetic stage beilstein-journals.org.

Precursor for Complex Heterocyclic Systems

While specific research on this compound as a direct precursor to heterocyclic systems is not extensively documented, the reactivity of N-alkylanilines is fundamental to the synthesis of numerous nitrogen-containing heterocycles. The secondary amine is a key functional group that can participate in cyclization reactions. For instance, reactions involving intramolecular cyclization could potentially be designed to form dihydroquinoline or other related fused heterocyclic structures, depending on the reaction partners and conditions. The synthesis of N-heterocyclic carbenes (NHCs), a significant class of compounds in modern synthetic chemistry, often begins from N,N'-diaryl or N-alkyl-N-aryl precursors, highlighting the foundational role of such structures in building complex cyclic systems beilstein-journals.org.

Building Block for Functionalized Organic Molecules

As a synthetic building block, this compound offers a scaffold that can be systematically modified. The chlorine atom on the aromatic ring can be replaced through nucleophilic aromatic substitution reactions, allowing for the introduction of a wide range of other functional groups nbinno.com. The aromatic ring itself is subject to electrophilic substitution, with the existing substituents directing the position of new functional groups.

Furthermore, the secondary amine can be N-alkylated or N-acylated to build more complex side chains. The benzyl group, while generally stable, can also be a site for functionalization on its phenyl ring. This multi-faceted reactivity makes the compound a valuable starting point for constructing molecules with specific electronic or steric properties required for applications in pharmaceuticals, agrochemicals, or specialty chemicals nbinno.comlifechemicals.com.

Exploration in Electro-Optical and Dye Chemistry

The structural features of this compound suggest potential applications in the development of electro-optical materials and dyes. Its precursor, 5-chloro-2-methylaniline, is used in the synthesis of organic dyestuffs, particularly as an intermediate for azo dyes and vat dyes guidechem.comnih.gov.

Significant research has been conducted on a closely related compound, N-benzyl-2-methyl-4-nitroaniline (BNA), for its electro-optical properties. nih.gov BNA is a polar molecule with a high nonlinear optics (NLO) coefficient, which makes it useful for advanced applications. nih.gov Studies have shown that doping nematic liquid crystals with BNA can significantly improve the performance of liquid crystal devices. mdpi.comsemanticscholar.org Specifically, BNA doping has been found to decrease the threshold voltage and dramatically reduce the fall time (response time) of the liquid crystal cell, making it up to five times faster than a pure cell. nih.govresearchgate.net This enhancement is attributed to several factors, including a decrease in the rotational viscosity of the liquid crystal mixture and an additional restoring force from the spontaneous polarization of the BNA molecules. nih.govresearchgate.net.

The table below summarizes the effects of doping a nematic liquid crystal (LC) with various concentrations of N-benzyl-2-methyl-4-nitroaniline (BNA), a structurally similar compound.

Data derived from a study on the related compound N-benzyl-2-methyl-4-nitroaniline (BNA). researchgate.net

While this compound has a chloro group instead of a nitro group, its analogous structure suggests that it could be investigated for similar electro-optical applications. The electronic properties conferred by the chloro- and methyl- substituents would influence its dipole moment and polarizability, which are key parameters for such materials.

Potential in Polymer and Materials Science

The potential of this compound in polymer and materials science is linked to its role as a functional building block. For instance, related aniline derivatives can be transformed into diamines, which are essential monomers for the synthesis of high-performance polymers like polyimides and polyamides nbinno.com. The reduction of a nitro group on a similar compound, 5-Chloro-2-methyl-4-nitroaniline, to an amine opens pathways to these key polymer intermediates nbinno.com.

Furthermore, benzyl chlorides are recognized as valuable building blocks for polymer production mdpi.com. The presence of the N-benzyl group in this compound provides a structural motif that could be incorporated into polymer backbones or as a pendant group to modify polymer properties. The application of related molecules like BNA as dopants in liquid crystal displays is a direct use in materials science, creating advanced functional materials with enhanced properties researchgate.net.

Table of Compounds

Conclusion and Future Research Directions

Summary of Key Research Findings on N-Benzyl-5-chloro-2-methylaniline

Currently, dedicated research focusing exclusively on this compound is sparse in peer-reviewed literature. However, a significant body of knowledge exists for its parent amine, 5-chloro-2-methylaniline (B43014), and for various N-benzylated aniline (B41778) derivatives. This allows for a scientifically grounded projection of the target molecule's properties. The synthesis of 5-chloro-2-methylaniline is well-documented, typically involving the chlorination of o-toluidine (B26562) or the reduction of 4-chloro-2-nitrotoluene. prepchem.comguidechem.comgoogle.com The subsequent N-benzylation is a standard transformation in organic synthesis. Spectroscopic data for 5-chloro-2-methylaniline is readily available, providing a baseline for interpreting the spectral features of its N-benzylated derivative. chemicalbook.comnih.gov While no specific crystallographic, in-depth reactivity, or computational studies on this compound have been published, the known chemistry of related N-alkyated anilines offers valuable insights into its expected behavior and potential for further investigation.

Unexplored Reactivity and Synthetic Challenges

The synthesis of this compound can be approached through several established methods for N-alkylation of anilines. Two primary routes are the nucleophilic substitution reaction of 5-chloro-2-methylaniline with a benzyl (B1604629) halide (such as benzyl chloride or bromide) and the reductive amination of benzaldehyde (B42025) in the presence of 5-chloro-2-methylaniline. pearson.comorganic-chemistry.orgyoutube.com

Nucleophilic Substitution: This method involves the direct reaction of the primary amine, 5-chloro-2-methylaniline, with a benzyl halide. A base is typically required to neutralize the hydrogen halide formed as a byproduct.

Reductive Amination: This one-pot procedure involves the reaction of 5-chloro-2-methylaniline with benzaldehyde to form an intermediate imine, which is then reduced in situ to the desired secondary amine. pearson.comorganic-chemistry.org Common reducing agents for this transformation include sodium borohydride (B1222165), sodium cyanoborohydride, or catalytic hydrogenation. youtube.combris.ac.uk This method is often preferred due to its operational simplicity and the avoidance of handling lachrymatory benzyl halides.

While these synthetic routes are plausible, challenges may arise. Steric hindrance from the ortho-methyl group on the aniline ring could potentially slow down the rate of both nucleophilic substitution and imine formation. Furthermore, over-alkylation to form the tertiary amine, N,N-dibenzyl-5-chloro-2-methylaniline, is a possible side reaction, particularly in the nucleophilic substitution pathway. Careful control of stoichiometry and reaction conditions would be necessary to optimize the yield of the desired secondary amine.

The reactivity of this compound itself remains largely unexplored. Based on the chemistry of other N-alkylanilines, the nitrogen lone pair makes the molecule basic and nucleophilic. The aromatic rings can undergo electrophilic substitution, with the substitution pattern being influenced by the activating, ortho-, para-directing N-benzylamino group and the deactivating, meta-directing chloro group, as well as the ortho-methyl group. The benzylic C-H bonds could be susceptible to oxidation.

Opportunities for Computational-Experimental Synergy

The lack of experimental data for this compound presents a significant opportunity for a synergistic approach combining computational chemistry and experimental work.

Computational Predictions: Density Functional Theory (DFT) calculations could be employed to predict a range of properties for the molecule. These include:

Optimized Geometry: Predicting bond lengths, bond angles, and dihedral angles.

Spectroscopic Properties: Simulating ¹H and ¹³C NMR chemical shifts, as well as IR vibrational frequencies. These predictions could be invaluable in confirming the structure of the synthesized compound.

Electronic Properties: Calculating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies to understand its electronic structure and potential reactivity.

Reaction Mechanisms: Modeling the transition states and intermediates for its synthesis and potential reactions to elucidate the most favorable pathways.

Experimental Validation: The computational predictions would serve as a guide for experimental studies. Synthesis of this compound via the methods described in section 7.2 would be the first step. The purified product could then be characterized using standard spectroscopic techniques (NMR, IR, MS), and the experimental data could be compared with the computational predictions to validate the theoretical models. Any discrepancies would provide valuable feedback for refining the computational methods.

This iterative process of prediction and validation would not only provide a comprehensive understanding of the fundamental properties of this compound but also serve as a powerful tool for exploring its potential applications.

Future Directions in Material Science and Advanced Chemical Synthesis

While specific applications for this compound have not been reported, its structural motifs suggest several promising avenues for future research in both material science and advanced chemical synthesis.

Material Science:

Organic Light-Emitting Diodes (OLEDs): Aniline derivatives are known to be components of hole-transporting materials in OLEDs. The electronic properties of this compound, which can be tuned by the substituents on the aromatic rings, could be investigated for such applications.

Corrosion Inhibitors: The nitrogen atom in the aniline moiety can coordinate to metal surfaces, and aromatic amines are known to be effective corrosion inhibitors. The potential of this compound to protect metals from corrosion could be explored.

Precursor for Conductive Polymers: Anilines can be polymerized to form polyaniline, a conductive polymer. The substituted nature of this molecule could lead to polymers with modified solubility, processability, and electronic properties.

Advanced Chemical Synthesis:

Ligand Development: The nitrogen atom can act as a ligand for transition metals. The steric and electronic environment around the nitrogen, defined by the benzyl, methyl, and chloro groups, could lead to catalysts with unique reactivity and selectivity in various organic transformations.

Pharmaceutical Scaffolds: The aniline scaffold is present in numerous biologically active compounds and pharmaceuticals. sigmaaldrich.com this compound could serve as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.

Functional Dyes: As a derivative of an aniline used in dye synthesis, this compound could be a precursor to novel dyes with specific photophysical properties. ontosight.ai

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-Benzyl-5-chloro-2-methylaniline, and how can yield optimization be achieved?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, coupling 5-chloro-2-methylaniline with benzyl halides under basic conditions (e.g., K₂CO₃ in DMF) is a common approach. Yield optimization requires controlled temperature (60–80°C) and inert atmosphere to minimize side reactions like over-alkylation. Monitoring reaction progress via TLC (hexane:ethyl acetate, 4:1) and purification via column chromatography (silica gel, gradient elution) is recommended .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be validated?

- Methodological Answer :

- NMR : Use - and -NMR to confirm the benzyl group (δ 4.3–4.5 ppm for CH₂) and aromatic substituents. Compare chemical shifts with NIST reference data for 5-chloro-2-methylaniline derivatives .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) should confirm the molecular ion [M+H]⁺ at m/z 246.0921 (C₁₄H₁₃ClN⁺). Cross-validate with computational tools like Gaussian for theoretical fragmentation patterns .

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal Stability : Store samples at 40°C for 1 month and analyze decomposition via HPLC (C18 column, acetonitrile/water mobile phase).

- Light Sensitivity : Expose to UV light (254 nm) for 48 hours and monitor degradation products using GC-MS. Reference protocols for similar N-benzylamines suggest airtight, amber-glass vials with desiccants for long-term storage .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Discrepancies in NMR or IR data may arise from rotational isomers or solvent effects. For example, dynamic NMR at variable temperatures (e.g., 25–80°C) can identify conformational equilibria. Computational modeling (DFT/B3LYP) predicts optimized geometries and vibrational frequencies to reconcile experimental IR peaks .

Q. How can substituent effects on the aromatic ring influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing chloro group at position 5 directs electrophilic substitution to position 4. Design Suzuki-Miyaura coupling experiments using Pd(PPh₃)₄ with arylboronic acids to functionalize the ring. Compare reaction rates with/without the chloro substituent using kinetic studies (UV-Vis monitoring at 300 nm) .

Q. What experimental designs are optimal for studying the compound’s potential as a pharmacophore in drug discovery?

- Methodological Answer :

- In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding affinity with target proteins (e.g., kinases or GPCRs).

- In Vitro Assays : Test cytotoxicity (MTT assay) and selectivity against cancer cell lines (e.g., HeLa, MCF-7). Reference structural analogs like 5-bromo-4-fluoro-2-methylaniline, which show moderate antiproliferative activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.